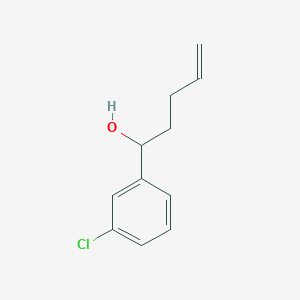

1-(3-Chlorophenyl)pent-4-en-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-chlorophenyl)pent-4-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-2-3-7-11(13)9-5-4-6-10(12)8-9/h2,4-6,8,11,13H,1,3,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWYTLFPFDONAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(C1=CC(=CC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Halogenated Phenyl Alcohols in Synthetic Paradigms

Halogenated phenyl alcohols are a class of organic compounds that have garnered considerable attention in synthetic organic chemistry due to their dual functionality. The presence of a hydroxyl group and a halogen atom on the aromatic ring provides two distinct reaction sites, enabling a wide array of chemical transformations.

The hydroxyl group can be readily converted into other functional groups, such as ethers and esters, or it can direct ortho- and para- substitution on the phenyl ring. sigmaaldrich.com Furthermore, the alcohol moiety can be oxidized to the corresponding ketone or aldehyde, providing another avenue for molecular elaboration. masterorganicchemistry.com

The halogen atom, in this case, chlorine, serves as a versatile handle for various cross-coupling reactions. Seminal reactions like the Suzuki, Heck, and Sonogashira couplings, which are cornerstones of modern carbon-carbon and carbon-heteroatom bond formation, often utilize aryl halides as key starting materials. The position of the halogen on the phenyl ring also influences the electronic properties of the molecule, which can in turn affect the reactivity of the alcohol and the aromatic ring itself. The presence of a halogen can also impart specific physical and biological properties to the final molecule, a strategy often employed in medicinal chemistry and materials science.

Overview of Alkenyl Alcohol Scaffolds in Advanced Chemical Synthesis

Established Synthetic Routes to this compound

The most prominent and well-established method for synthesizing this compound is the Grignard reaction. youtube.commasterorganicchemistry.com This powerful carbon-carbon bond-forming reaction involves the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. masterorganicchemistry.comlibretexts.org

Precursor Identification and Elaboration for the Pent-4-en-1-ol Moiety

The pent-4-en-1-ol portion of the target molecule is derived from an allyl halide, typically allyl bromide. orgsyn.org This three-carbon fragment provides the double bond and the carbon backbone that will ultimately form the five-carbon chain of the final product. The allyl bromide is used to generate the corresponding Grignard reagent, allylmagnesium bromide (CH₂=CHCH₂MgBr). sigmaaldrich.com

The preparation of allylmagnesium bromide is a critical step and is typically carried out by reacting allyl bromide with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orgorgsyn.org It is imperative that the reaction is conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards water, which would lead to the formation of propene and magnesium salts, thereby reducing the yield of the desired product. libretexts.org

Introduction of the 3-Chlorophenyl Group: Mechanistic Considerations

The 3-chlorophenyl group is introduced via the corresponding aldehyde, 3-chlorobenzaldehyde (B42229). This carbonyl compound serves as the electrophile that reacts with the nucleophilic allylmagnesium bromide.

The mechanism of the Grignard reaction involves the nucleophilic attack of the carbanionic carbon of the allylmagnesium bromide on the electrophilic carbonyl carbon of 3-chlorobenzaldehyde. youtube.com This addition reaction forms a magnesium alkoxide intermediate. Subsequent workup with an aqueous acid, such as dilute hydrochloric acid, protonates the alkoxide to yield the final product, this compound, and a magnesium salt. masterorganicchemistry.com

The reaction can be depicted as follows:

Grignard Reagent Formation: CH₂=CHCH₂Br + Mg → CH₂=CHCH₂MgBr

Nucleophilic Addition: CH₂=CHCH₂MgBr + ClC₆H₄CHO → ClC₆H₄CH(OMgBr)CH₂CH=CH₂

Acid Workup: ClC₆H₄CH(OMgBr)CH₂CH=CH₂ + H₃O⁺ → ClC₆H₄CH(OH)CH₂CH=CH₂ + Mg(OH)Br

This reaction results in the formation of a new chiral center at the carbon bearing the hydroxyl group. Unless a chiral catalyst or auxiliary is employed, the product will be a racemic mixture of (R)- and (S)-enantiomers. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Several factors can be optimized to maximize the yield and selectivity of the Grignard reaction for the synthesis of this compound. numberanalytics.com

Solvent: The choice of solvent is crucial. Diethyl ether and tetrahydrofuran (THF) are the most common solvents due to their ability to solvate the magnesium center of the Grignard reagent, which is essential for its formation and reactivity. numberanalytics.com THF, with its higher boiling point, can be advantageous for reactions requiring elevated temperatures. numberanalytics.com

Temperature: Grignard reactions are typically initiated at room temperature or with gentle warming. libretexts.org However, for sensitive substrates or to control exothermicity, the reaction may be carried out at lower temperatures, such as 0°C or even -78°C. numberanalytics.com Careful temperature control is critical to minimize side reactions, such as Wurtz coupling of the allyl bromide to form 1,5-hexadiene. orgsyn.org

Addition Rate: A slow, controlled addition of the 3-chlorobenzaldehyde to the Grignard reagent (or vice versa) is often employed to maintain a manageable reaction rate and prevent a rapid exotherm, which could lead to side product formation.

Purity of Reagents: The purity of the magnesium and the absence of moisture in the reactants and solvent are paramount for a successful Grignard reaction. libretexts.org

Interactive Data Table: Optimization of Grignard Reaction Conditions

| Parameter | Condition 1 | Condition 2 | Rationale |

| Solvent | Diethyl Ether | Tetrahydrofuran (THF) | Both are effective, but THF's higher boiling point can be beneficial. numberanalytics.com |

| Temperature | Room Temperature | 0°C to -78°C | Lower temperatures can reduce side reactions and improve selectivity. numberanalytics.com |

| Addition | Rapid | Slow, Dropwise | Slow addition helps to control the reaction's exothermicity. |

| Atmosphere | Air | Inert (Nitrogen/Argon) | An inert atmosphere prevents reaction of the Grignard reagent with atmospheric moisture and oxygen. |

Novel Approaches in the Synthesis of this compound

While the Grignard reaction remains a workhorse for this transformation, modern organic synthesis continuously seeks milder, more efficient, and more selective methods.

Development of Catalytic Protocols for Carbon-Carbon Bond Formation

Recent advancements have focused on catalytic methods for the synthesis of homoallylic alcohols. These methods often offer advantages in terms of functional group tolerance and reaction conditions.

Barbier-Type Reactions: The Barbier reaction is a one-pot variation of the Grignard reaction where the organometallic reagent is generated in situ in the presence of the electrophile. researchgate.net For the synthesis of this compound, this would involve mixing allyl bromide, 3-chlorobenzaldehyde, and a metal such as magnesium or zinc. This approach can sometimes lead to higher yields by minimizing the formation of the Wurtz coupling product. researchgate.net

Catalytic Allylation Reactions: Various transition metal catalysts, including those based on indium, tin, and zinc, have been developed for the allylation of aldehydes. researchgate.net For instance, the reaction of 3-chlorobenzaldehyde with an allylating agent like allyltributylstannane (B1265786) can be catalyzed by a Lewis acid. researchgate.net These methods can be more tolerant of other functional groups in the molecule.

Ruthenium-Catalyzed Reactions: Innovative methods utilize alcohols as carbonyl surrogates. nih.gov A ruthenium(II) PNP-pincer complex can catalyze a Grignard-type reaction where an alcohol is dehydrogenated in situ to an aldehyde, which then reacts with a nucleophile. nih.gov While not directly demonstrated for this compound, this strategy opens up new avenues for its synthesis from the corresponding alcohol precursor.

Application of Modern Organic Transformations

Beyond traditional additions, other modern synthetic transformations can be envisioned for the synthesis of this compound.

Olefination followed by Reduction: A Wittig or Horner-Wadsworth-Emmons reaction could be used to construct the carbon skeleton. For example, the reaction of 3-chlorobenzaldehyde with a suitable phosphonium (B103445) ylide or phosphonate (B1237965) carbanion could form an intermediate α,β-unsaturated aldehyde or ketone. Subsequent selective reduction of the carbonyl group would yield the desired homoallylic alcohol.

Rearrangement Reactions: Certain rearrangement reactions, such as the orgsyn.orgacs.org-Wittig rearrangement, can be employed to synthesize homoallylic alcohols. organic-chemistry.org This would involve the rearrangement of a suitably substituted allylic ether.

Reduction of Enones: The synthesis could proceed through an α,β-unsaturated ketone intermediate, 1-(3-chlorophenyl)pent-4-en-1-one (B2540131). Selective 1,2-reduction of the carbonyl group using a reducing agent like sodium borohydride (B1222165) would yield the target alcohol.

Interactive Data Table: Comparison of Synthetic Methodologies

| Methodology | Key Reagents | Advantages | Disadvantages |

| Grignard Reaction | Allylmagnesium bromide, 3-chlorobenzaldehyde | Well-established, high yields possible. youtube.commasterorganicchemistry.com | Sensitive to moisture, can have side reactions. libretexts.org |

| Barbier Reaction | Allyl bromide, 3-chlorobenzaldehyde, Mg/Zn | One-pot procedure, can minimize side products. researchgate.net | Can have lower yields than the traditional Grignard. researchgate.net |

| Catalytic Allylation | Allyltributylstannane, 3-chlorobenzaldehyde, Lewis Acid | Milder conditions, better functional group tolerance. researchgate.net | May require expensive or toxic catalysts. |

| Ruthenium-Catalyzed Dehydrogenative Coupling | Alcohol precursor, Ru-catalyst | Uses readily available alcohols, generates H₂ as a byproduct. nih.gov | Catalyst development is ongoing. nih.gov |

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and economically viable processes. These principles aim to reduce or eliminate the use and generation of hazardous substances.

A primary strategy for the synthesis of this compound involves the nucleophilic addition of a pentenyl organometallic reagent to 3-chlorobenzaldehyde. Traditional methods like the Grignard reaction, while effective, often utilize volatile and flammable organic solvents like diethyl ether or tetrahydrofuran. miracosta.edulibretexts.org Green chemistry encourages the exploration of alternative, less hazardous solvents or, ideally, solvent-free conditions. rsc.orgrsc.org

Key Green Chemistry Considerations:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org The addition of a pentenyl nucleophile to 3-chlorobenzaldehyde is inherently atom-economical as it forms the desired carbon-carbon bond with minimal byproduct formation.

Use of Renewable Feedstocks: While the starting materials for this specific synthesis are typically derived from petrochemical sources, a broader green chemistry approach would consider the potential for bio-based feedstocks for similar aromatic aldehydes in the future. acs.org

Safer Solvents and Auxiliaries: Research into replacing traditional ethereal solvents with greener alternatives like ionic liquids or performing reactions in aqueous media is an active area of green chemistry. rroij.com For Barbier-type reactions, the use of water as a solvent has been demonstrated for the synthesis of similar homoallylic alcohols, which significantly improves the safety and environmental profile of the reaction. wikipedia.orgchemeurope.com

Design for Energy Efficiency: Employing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. mun.ca Metal-mediated reactions, such as those employing indium or zinc, can often proceed under milder conditions than traditional Grignard reactions. rsc.orgrsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org While the direct synthesis of this compound often involves stoichiometric metals, related processes can utilize catalytic systems, which is a key goal in green synthetic design. cdnsciencepub.com

Illustrative Green Synthetic Approaches:

One promising green approach is the Barbier reaction , which is a one-pot synthesis where the organometallic reagent is generated in situ. wikipedia.orgchemeurope.com This method can often be performed in water, a benign solvent, using metals like zinc or indium. chemeurope.comalfa-chemistry.com This avoids the pre-formation of a sensitive Grignard reagent in anhydrous organic solvents.

Another green strategy involves solvent-free reactions . rsc.orgrsc.org The allylation of various carbonyl compounds has been successfully achieved under solvent-free conditions, mediated by metals such as indium, bismuth, copper, and zinc. rsc.org This approach minimizes waste and simplifies the purification process.

The following table outlines a comparison of traditional versus greener approaches for the synthesis of analogous homoallylic alcohols, which can be extrapolated to the synthesis of this compound.

Table 1: Comparison of Synthetic Methodologies for Homoallylic Alcohols

| Methodology | Reagents | Solvent | Key Advantages | Key Disadvantages |

|---|---|---|---|---|

| Grignard Reaction | 3-chlorobenzaldehyde, 4-pentenylmagnesium bromide | Anhydrous diethyl ether or THF | High yields, well-established | Requires anhydrous conditions, flammable solvents |

| Barbier Reaction | 3-chlorobenzaldehyde, 4-pentenyl bromide, Zn or In | Water or THF/Water | One-pot synthesis, can use aqueous media, milder conditions | Metal waste |

| Solvent-Free Reaction | 3-chlorobenzaldehyde, allyl halide, metal (e.g., In, Bi, Cu, Zn) | None | Reduced waste, simplified workup | Potential for exothermic reactions requiring careful control |

Detailed research findings on closely related reactions provide insight into the potential yields and conditions for the synthesis of this compound. For instance, the zinc-mediated Barbier-type reaction of aldehydes with allyl bromides in water has been shown to produce homoallylic alcohols in good yields. chemeurope.com Similarly, solvent-free allylation of aldehydes using various metals has also demonstrated high efficiency. rsc.org

Table 2: Representative Research Findings for Analogous Homoallylic Alcohol Synthesis

| Reaction Type | Aldehyde | Allyl Source | Catalyst/Mediator | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Barbier Reaction | Benzaldehyde | Allyl bromide | Zinc | Water | 83 | chemeurope.com |

| Solvent-Free Allylation | Benzaldehyde | Allyl bromide | Indium | None | 95 | rsc.org |

| Phosphotungstic Acid Catalyzed | Benzaldehyde | Allyltributylstannane | H₃PW₁₂O₄₀ | None | 98 | cdnsciencepub.com |

By prioritizing these green chemistry principles, the synthesis of this compound can be shifted towards more sustainable and environmentally responsible practices, aligning with the modern imperatives of chemical manufacturing.

Elucidation of Reaction Pathways and Mechanistic Insights Involving 1 3 Chlorophenyl Pent 4 En 1 Ol

Transformations of the Alkene Moiety

The terminal double bond in 1-(3-chlorophenyl)pent-4-en-1-ol is susceptible to a variety of addition and cyclization reactions, providing pathways to more complex molecular architectures.

Electrophilic and Nucleophilic Additions

The electron-rich double bond readily undergoes electrophilic addition. A notable example is the oxymercuration-demercuration reaction. Treatment of homoallylic alcohols with mercuric acetate (B1210297) in an aqueous medium, followed by reduction with sodium borohydride (B1222165), typically yields the corresponding diol, following Markovnikov's rule where the hydroxyl group adds to the more substituted carbon. wikipedia.orgvedantu.com In the case of this compound, this would lead to the formation of 1-(3-chlorophenyl)pentane-1,4-diol. A variation of this reaction involves the oxymercuration of hemiacetals derived from homoallylic alcohols and aldehydes, which provides a route to protected 1,3-diols. acs.orgnih.gov This reaction is highly diastereoselective and can proceed without a solvent. acs.orgnih.gov

Another important electrophilic cyclization is iodocyclization. While specific studies on this compound are not prevalent, the reaction of similar homoallylic alcohols, such as 5-penten-1-ol, with iodine in the presence of a base like pyridine (B92270) leads to the formation of substituted tetrahydrofurans. researchgate.net This process involves the electrophilic attack of iodine on the double bond, followed by intramolecular nucleophilic attack by the hydroxyl group. researchgate.net

Nucleophilic additions to the generally electron-rich alkene moiety of homoallylic alcohols are less common and typically require activation of the double bond. acs.org However, transition metal-catalyzed reactions can facilitate such transformations. For instance, nickel-catalyzed arylative substitution of homoallylic alcohols with arylboroxine nucleophiles has been reported to generate allylic arenes through a tandem isomerization/allylic arylation mechanism. nih.gov

Cycloaddition Reactions and Pericyclic Processes

The alkene functionality of this compound can participate in various cycloaddition reactions, offering powerful methods for the construction of cyclic systems.

1,3-Dipolar Cycloadditions: The reaction of chiral homoallylic alcohols with nitrile oxides, a type of 1,3-dipole, has been studied. nih.govnih.gov These [3+2] cycloadditions lead to the formation of isoxazolines. The diastereoselectivity of this reaction can be controlled, with magnesium alkoxides of the chiral homoallylic alcohols favoring the syn isomer of the resulting 2-isoxazoline. psu.eduresearchgate.net Theoretical studies using density functional theory (DFT) have been employed to understand the transition states and explain the observed diastereoselectivity. nih.govnih.gov

Pauson-Khand Reaction: This [2+2+1] cycloaddition involves an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex, to form a cyclopentenone. wikipedia.org The intramolecular version of this reaction is particularly useful for synthesizing bicyclic compounds. researchgate.net While direct examples with this compound are scarce, the reaction of 1,6-enynes with aryl substituents has been investigated, leading to the formation of arylbicyclo[3.3.0]octenones. researchgate.netnih.gov The efficiency and enantioselectivity of the Pauson-Khand reaction can be influenced by the choice of metal catalyst (e.g., rhodium) and chiral ligands. nih.govorgsyn.org

Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental tool for forming six-membered rings. acs.orgacs.orgorganic-chemistry.org In this reaction, a conjugated diene reacts with a dienophile (an alkene). The terminal alkene of this compound can act as a dienophile. The reaction rate and stereoselectivity are influenced by the electronic nature of both the diene and the dienophile. acs.orgorganic-chemistry.org

Photochemical Cycloadditions: Light-induced [2+2] cycloadditions can be used to form four-membered rings. doi.org These reactions typically occur between two alkene units, where one is in a photoexcited state.

Olefin Metathesis and Related Transformations

Olefin metathesis, a powerful carbon-carbon bond-forming reaction, can be applied to this compound. The presence of the allylic hydroxyl group can influence the reaction rate and selectivity. wikipedia.org

Ring-Closing Metathesis (RCM): If this compound is part of a diene system, RCM can be employed to form cyclic structures. The reaction is catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts. organic-chemistry.orgpsu.edu The formation of five- to seven-membered rings is common. wikipedia.org Alkoxy groups at the allylic position of 1,6-dienols have been shown to accelerate the RCM reaction. doi.org

Cross-Metathesis (CM): This intermolecular variant of olefin metathesis allows for the coupling of this compound with other alkenes, providing access to a wide range of functionalized products.

Intramolecular Heck Reaction: While not a metathesis reaction, the intramolecular Heck reaction provides an alternative pathway for cyclization. This palladium-catalyzed reaction involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule. wikipedia.orglibretexts.orgprinceton.edu For a derivative of this compound where the chloro-substituent is replaced by a halide suitable for oxidative addition, an intramolecular Heck reaction could lead to the formation of a benzannulated cyclic ether.

Reactivity of the Hydroxyl Group in this compound

The secondary hydroxyl group is a key functional handle for various transformations, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

Esterification: The hydroxyl group of this compound can be readily esterified by reaction with carboxylic acids, acid chlorides, or anhydrides. Acid catalysts are often employed for reactions with carboxylic acids to facilitate the formation of esters such as benzyl (B1604629) acetate from benzyl alcohol and acetic acid. researchgate.netresearchgate.netacs.org Metal-free oxidative esterification of benzylic alcohols using oxygen as the oxidant has also been reported. nih.gov

Etherification: The formation of ethers from this compound can be achieved under various conditions. Symmetrical etherification of benzylic alcohols can be catalyzed by iron(III) chloride. acs.org Chemoselective O-arylation of alcohols can be achieved through nickel-electrocatalytic methods, offering a route to aryl-alkyl ethers. nih.gov

Oxidation and Reduction Pathways

Oxidation: The secondary alcohol in this compound can be oxidized to the corresponding ketone, 1-(3-chlorophenyl)pent-4-en-1-one (B2540131). Various oxidizing agents can be employed for this transformation. Asymmetric epoxidation of the alkene moiety in allylic and homoallylic alcohols can be achieved with high enantioselectivity using tungsten- or vanadium-based catalysts. acs.orgacs.orgorganic-chemistry.org

Reduction: The selective reduction of either the alkene or the hydroxyl group (via conversion to a leaving group) can be achieved. Chemoselective reduction of the carbonyl group in α,β-unsaturated ketones to the corresponding allylic alcohol is a common transformation. rsc.orgresearchgate.netresearchgate.netyoutube.com For this compound, reduction would typically target the double bond, leading to the formation of 1-(3-chlorophenyl)pentan-1-ol. Catalytic hydrogenation is a common method for this purpose.

Substitution Reactions

Substitution reactions at the benzylic and carbinolic carbon of this compound can proceed through various mechanisms, primarily dictated by the reaction conditions and the nature of the nucleophile. The hydroxyl group is a poor leaving group, and thus, its protonation or conversion to a better leaving group (e.g., tosylate, mesylate, or halide) is typically the initial step in nucleophilic substitution reactions.

SN1-Type Reactions:

Secondary benzylic alcohols like this compound are prone to undergo SN1 reactions, especially under acidic conditions. libretexts.org The reaction proceeds through the formation of a resonance-stabilized benzylic carbocation. The proximity of the phenyl ring allows for the delocalization of the positive charge, which significantly stabilizes the intermediate. chemistrysteps.com

The mechanism involves:

Protonation of the hydroxyl group: The alcohol is protonated by an acid to form an oxonium ion, a good leaving group (H₂O). libretexts.org

Formation of a carbocation: The departure of a water molecule leads to a secondary benzylic carbocation. The stability of this carbocation is crucial for the reaction to proceed via an SN1 pathway. chemistrysteps.com

Nucleophilic attack: A nucleophile can then attack the carbocation to form the substitution product.

SN2-Type Reactions:

While less favored than SN1 for secondary benzylic alcohols, SN2 reactions can occur, particularly with strong nucleophiles and in polar aprotic solvents. libretexts.org In this case, the nucleophile attacks the carbon atom bearing the leaving group in a single concerted step. The steric hindrance around the reaction center plays a significant role in the feasibility of SN2 reactions.

Arylative Substitution:

A notable substitution reaction for homoallylic alcohols is the nickel-catalyzed arylative substitution. rsc.orgrsc.org This reaction involves the direct coupling of the unactivated alcohol with an arylboroxine nucleophile. The reaction typically proceeds through a tandem isomerization of the homoallylic alcohol to an allylic alcohol, followed by an allylic arylation. rsc.orgnih.gov The presence of a chlorinated substituent on the homoallylic alcohol has been shown to be tolerated under these reaction conditions, though it may influence the reaction yield. rsc.orgnih.gov For instance, the reaction of a chlorinated homoallylic alcohol furnished the product in a 33% yield, with the isomerization to a mixture of allylic alcohols accounting for the remaining mass. rsc.org

| Reaction Type | Key Features | Influence of Molecular Structure |

| SN1 | Proceeds via a resonance-stabilized benzylic carbocation. Favored under acidic conditions. libretexts.orgchemistrysteps.com | The 3-chlorophenyl group influences the stability of the carbocation intermediate. |

| SN2 | Concerted mechanism involving backside attack by a nucleophile. Sensitive to steric hindrance. libretexts.org | The steric bulk of the 3-chlorophenyl and pentenyl groups can impede the reaction. |

| Arylative Substitution | Nickel-catalyzed cross-coupling with arylboroxines. Involves isomerization to an allylic alcohol. rsc.orgrsc.org | The chloro-substituent is tolerated but can affect the overall yield of the arylated product. rsc.orgnih.gov |

Influence of the Chlorophenyl Substituent on Reaction Kinetics and Thermodynamics

The 3-chlorophenyl group exerts a significant influence on the reactivity of this compound through a combination of electronic and steric effects.

Electronic Effects on Reaction Centers

The chlorine atom at the meta position of the phenyl ring primarily exerts a negative inductive effect (-I) and a positive resonance effect (+R). lumenlearning.com However, for halogens, the inductive effect is generally stronger than the resonance effect. libretexts.org

Inductive Effect (-I): Chlorine is an electronegative atom that withdraws electron density from the benzene (B151609) ring through the sigma bond network. lumenlearning.com This electron-withdrawing effect deactivates the ring towards electrophilic attack but, more importantly for reactivity at the benzylic carbon, it destabilizes the formation of a positive charge. This would slow down the rate of an SN1 reaction compared to an unsubstituted phenyl ring.

Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi-system of the benzene ring. This effect donates electron density to the ring, particularly at the ortho and para positions. libretexts.org In the case of a meta-substituent, the resonance effect has a less direct impact on the benzylic carbon.

| Electronic Effect | Description | Impact on Reactivity |

| Inductive Effect (-I) | Electron withdrawal through sigma bonds due to the electronegativity of chlorine. lumenlearning.com | Destabilizes the benzylic carbocation, slowing down SN1 reactions. |

| Resonance Effect (+R) | Electron donation from chlorine's lone pairs into the pi-system. libretexts.org | Less significant at the meta position but generally opposes the inductive effect. |

Steric Hindrance and Conformational Preferences

Steric effects arise from the spatial arrangement of atoms and can significantly influence reaction rates and product distributions. numberanalytics.comwikipedia.org

Derivatization Strategies and Analog Synthesis from 1 3 Chlorophenyl Pent 4 En 1 Ol

Synthesis of Functionalized Derivatives of 1-(3-Chlorophenyl)pent-4-en-1-ol

The functionalization of this compound can be achieved through targeted reactions at its key functional groups. These transformations yield derivatives with altered physicochemical properties and potential biological activities.

The secondary alcohol moiety of this compound is a prime site for esterification. Conjugation with amino acids through a carbonyloxy linker can produce derivatives with modified polarity and potential for targeted interactions. A general and effective method for creating such conjugates involves the coupling of the alcohol with an N-protected amino acid. This is typically achieved using a dehydrating agent or coupling reagent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to facilitate the formation of the ester bond. The resulting compound is an amino acid ester of the parent alcohol, a structure that merges the chemical features of both molecules.

The presence of both a nucleophilic alcohol and an electrophilic terminal alkene within the same molecule allows for intramolecular cyclization reactions to form macrocyclic structures. One notable strategy is the Prins-type macrocyclization. nih.gov In the presence of an acid catalyst, the hydroxyl group can attack the terminal double bond, leading to the formation of a tetrahydropyran (B127337) (THP) ring system. nih.gov The specifics of the reaction conditions, such as the choice of acid, can influence the final product. nih.gov

Furthermore, this compound can serve as a foundational building block for more complex macrocycles, such as pyridinophanes. nih.gov This would typically involve a multi-step synthesis where the phenyl ring or the alkenyl chain is first functionalized to introduce appropriate reactive groups, followed by a cyclization step with a suitable linking molecule to form the larger macrocyclic framework. nih.gov

Modification of the terminal alkenyl chain or the substituted phenyl ring provides a direct route to a wide range of analogs.

Alkenyl Chain Modification: The terminal double bond is susceptible to various addition and oxidation reactions. For instance, selective epoxidation of the alkene can convert the pentenyl group into an oxirane ring. This transformation is a key step in creating chiral 1-aryl-1,3-diol precursors, which are valuable intermediates in the synthesis of several pharmaceuticals. nih.gov

Phenyl Ring Substitution: The chlorine atom on the phenyl ring can be replaced with other functional groups using cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, for example, is a powerful method for forming carbon-carbon bonds by reacting the chlorophenyl group with a boronic acid derivative in the presence of a palladium catalyst. mdpi.com This allows for the introduction of a wide variety of substituents onto the aromatic ring, significantly diversifying the available analogs.

Exploration of Structure-Reactivity Relationships in Derivatives

Understanding the relationship between the molecular structure of this compound derivatives and their chemical reactivity is essential for designing new molecules with desired properties. Computational methods, such as Density Functional Theory (DFT), are powerful tools for this purpose. mdpi.com

DFT calculations can provide insights into the electronic properties of the molecules, including global reactivity descriptors and local nucleophilic/electrophilic sites. mdpi.com Techniques like Hirshfeld surface analysis can be employed to visualize and quantify intermolecular interactions within the crystal structure of the derivatives. mdpi.com By systematically modifying the structure—for instance, by changing the substituent on the phenyl ring or altering the functional group on the side chain—and analyzing the resulting changes in calculated properties, researchers can build a comprehensive model of the structure-reactivity relationship. mdpi.com This knowledge is invaluable for predicting the behavior of new analogs and for the rational design of functional molecules.

Synthesis of Chiral Derivatives and Enantioselective Processes

The carbon atom bearing the hydroxyl group in this compound is a stereocenter, meaning the compound can exist as two enantiomers. The synthesis of enantiomerically pure forms of this alcohol and its derivatives is of significant interest, as chirality is a crucial factor in the activity of many bioactive molecules.

A highly effective method for producing the chiral parent compound is through the asymmetric allylboration of 3-chlorobenzaldehyde (B42229). nih.gov This reaction utilizes a chiral catalyst, such as a polymer-supported chiral phosphoric acid (CPA), to control the stereochemical outcome, leading to the formation of the homoallylic alcohol with high enantioselectivity. nih.gov This process can be integrated into a continuous flow system, offering a stable and efficient route to the desired chiral building block. nih.gov

Once the chiral (e.g., (1R)-1-(3-chlorophenyl)pent-4-en-1-ol) alcohol is obtained, it serves as a versatile precursor for a range of other chiral derivatives. nih.govnih.gov Subsequent reactions, such as the epoxidation of the terminal alkene, will proceed while retaining the stereochemistry at the alcohol center, leading to the synthesis of enantiomerically pure di-functionalized products like chiral 1-aryl-1,3-diols. nih.gov

Advanced Spectroscopic Characterization and Structural Analysis of 1 3 Chlorophenyl Pent 4 En 1 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for the structural determination of organic molecules, offering detailed information about the chemical environment of individual atoms. For 1-(3-chlorophenyl)pent-4-en-1-ol, both one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are employed to assemble a complete structural picture.

Proton (¹H) NMR Assignments and Coupling Analysis

The ¹H NMR spectrum of this compound provides a wealth of information regarding the number of different types of protons and their neighboring environments. The chemical shifts (δ) are influenced by the electronic environment of each proton, while the coupling constants (J) reveal the connectivity between adjacent protons.

The aromatic protons on the 3-chlorophenyl ring typically appear as a complex multiplet in the downfield region of the spectrum, generally between δ 7.2 and 7.4 ppm. The electron-withdrawing effect of the chlorine atom and the hydroxyl group influences the precise chemical shifts of these protons. The proton on the carbon bearing the hydroxyl group (the carbinol proton) is expected to resonate as a triplet around δ 4.7-4.9 ppm, with its multiplicity arising from coupling to the adjacent methylene (B1212753) protons.

The protons of the pentenyl chain exhibit characteristic signals. The terminal vinyl protons are found in the region of δ 5.0-5.9 ppm. The internal vinyl proton, coupled to both the terminal vinyl protons and the allylic methylene group, appears as a multiplet. The allylic protons, which are adjacent to the double bond, are typically observed around δ 2.1-2.5 ppm. A broad singlet corresponding to the hydroxyl proton is also expected, the chemical shift of which can vary depending on concentration and solvent.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.20-7.40 | m | - |

| CH=CH₂ | 5.70-5.90 | m | - |

| CH=CH ₂ | 5.00-5.20 | m | - |

| CH -OH | 4.70-4.90 | t | ~6.5 |

| CH ₂-C=C | 2.10-2.50 | m | - |

| CH-CH ₂ | 1.80-2.00 | m | - |

| OH | Variable | br s | - |

This is a predicted data table based on known values for similar compounds.

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are indicative of their functionalization.

The carbon atom of the 3-chlorophenyl ring directly bonded to the chlorine atom (C-Cl) is expected to have a chemical shift in the range of δ 134-135 ppm. The other aromatic carbons will appear between δ 124 and 145 ppm, with the carbon attached to the pentenol side chain (C-1') being the most deshielded in this group. The carbinol carbon (C-1) is typically found around δ 73-75 ppm.

The carbons of the pentenyl chain have distinct chemical shifts. The terminal vinyl carbon (=CH₂) resonates at approximately δ 115 ppm, while the internal vinyl carbon (-CH=) is observed further downfield at around δ 138 ppm. The allylic carbon (-CH₂-) and the other methylene carbon will have signals in the aliphatic region of the spectrum, typically between δ 30 and 44 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-Cl (Aromatic) | 134.0-135.0 |

| C-H (Aromatic) | 124.0-130.0 |

| C-C (Aromatic) | 144.0-146.0 |

| C H=CH₂ | 137.0-139.0 |

| CH=C H₂ | 114.0-116.0 |

| C H-OH | 73.0-75.0 |

| C H₂-C=C | 40.0-44.0 |

| CH-C H₂ | 30.0-34.0 |

This is a predicted data table based on known values for similar compounds.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the carbinol proton and the adjacent methylene protons, as well as between the protons of the pentenyl chain, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the definitive assignment of the carbon signals based on the previously assigned proton signals. For instance, the proton signal at δ 4.7-4.9 ppm would correlate with the carbon signal at δ 73-75 ppm, confirming the C-H bond of the carbinol group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling the different fragments of the molecule. For example, HMBC would show a correlation from the carbinol proton to the aromatic carbons, linking the pentenol side chain to the chlorophenyl ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight and elemental formula of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization is a soft ionization technique that is particularly useful for polar and thermally labile molecules like alcohols. rsc.org In ESI-MS, this compound would typically be observed as a protonated molecule [M+H]⁺ or as an adduct with a cation from the solvent, such as [M+Na]⁺. rsc.org

The fragmentation of the parent ion in the mass spectrometer can provide valuable structural information. A common fragmentation pathway for alcohols is the loss of a water molecule, leading to a significant [M+H-H₂O]⁺ ion. Another characteristic fragmentation would be the cleavage of the bond between the carbinol carbon and the adjacent methylene group, resulting in a resonance-stabilized benzylic cation. The analysis of these fragment ions helps to piece together the structure of the original molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characteristic Functional Group Vibrations

The IR and Raman spectra of this compound are defined by the absorption bands of its main functional groups: the hydroxyl (-OH) group, the carbon-carbon double bond (C=C) of the pentenyl chain, and the chloro-substituted aromatic ring.

A prominent feature in the IR spectrum is the broad absorption band for the hydroxyl group, which typically appears in the 3200-3600 cm⁻¹ range. The broadening of this band is due to hydrogen bonding between molecules. The C-O stretching vibration can also be seen, usually between 1050-1260 cm⁻¹.

The C=C stretching vibration of the alkene in the pent-4-en-1-ol structure results in a moderate to weak absorption band around 1640 cm⁻¹. rsc.org The out-of-plane bending of the =C-H group is also characteristic, appearing in the 910-990 cm⁻¹ region. rsc.org

The 3-chlorophenyl group has a set of distinct vibrations. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring show up as a series of bands in the 1400-1600 cm⁻¹ range. The exact location and strength of these bands are affected by the substitution pattern on the benzene (B151609) ring. The C-Cl stretching vibration is anticipated in the fingerprint region, usually between 600 and 800 cm⁻¹.

Table 1: Characteristic Infrared (IR) and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | O-H Stretch (H-bonded) | 3200-3600 (Broad) |

| Hydroxyl (-OH) | C-O Stretch | 1050-1260 |

| Alkene (C=C) | C=C Stretch | ~1640 rsc.org |

| Alkene (=C-H) | =C-H Out-of-Plane Bend | 910-990 rsc.org |

| Aromatic | C-H Stretch | >3000 |

| Aromatic | C=C Stretch | 1400-1600 |

| Aryl Halide (C-Cl) | C-Cl Stretch | 600-800 |

Conformational Analysis via Vibrational Modes

Vibrational spectroscopy is also useful for studying the different spatial arrangements (conformational isomers or rotamers) of this compound that result from rotation around its single bonds. nih.gov The relative intensities of certain vibrational bands can shift with changes in temperature or the polarity of the solvent, indicating a change in the conformational equilibrium. For example, the C-O stretching vibration and various skeletal bending modes can be affected by the rotational position of the hydroxyl group and the pentenyl chain in relation to the chlorophenyl ring. By examining these subtle spectral changes, often with the help of computational modeling, it is possible to determine the molecule's preferred conformations in various environments. nih.gov

X-ray Crystallography for Solid-State Molecular Architecture (if applicable to compound or derivatives)

Currently, there is no published single-crystal X-ray diffraction study specifically for this compound. However, X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms in a solid. If suitable crystals of this compound or its derivatives can be grown, this method would provide extremely valuable information.

A crystallographic study would yield precise bond lengths, bond angles, and torsion angles. nih.gov This would allow for an unambiguous determination of the molecule's preferred conformation in the crystal lattice. Furthermore, analyzing the crystal packing would reveal the nature of intermolecular interactions, such as hydrogen bonding from the hydroxyl group and potential π-π stacking between the aromatic rings of neighboring molecules. mdpi.com This information is vital for understanding the compound's solid-state properties.

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are essential for the analysis of this compound, ensuring its chemical purity and, due to its chiral nature, its enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This compound has a chiral center at the carbon atom attached to the hydroxyl group, meaning it can exist as two non-superimposable mirror images called enantiomers ((R)- and (S)-forms). nih.gov High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the standard method for separating and quantifying these enantiomers. nih.govresearchgate.net

The separation works because the two enantiomers interact differently with the chiral stationary phase. asianpubs.org With a suitable mobile phase, the enantiomers will have different retention times, allowing them to be separated and the enantiomeric excess (ee) of a sample to be determined. nih.govsigmaaldrich.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) on a silica (B1680970) support, are commonly used for this type of chiral alcohol. The choice of mobile phase, typically a mix of an alkane like hexane (B92381) and an alcohol like isopropanol, is crucial for achieving good separation. nih.gov

Table 2: Hypothetical HPLC Parameters for Enantiomeric Separation

| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Chiralcel OD-H) nih.govresearchgate.net |

| Mobile Phase | n-Hexane:Isopropanol (e.g., 95:5 v/v) nih.gov |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV at 210 nm nih.gov |

| Temperature | 25 °C nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful combined technique used to analyze volatile compounds like this compound. In the gas chromatograph, the compound is vaporized and separated from other components in a mixture based on its boiling point and how it interacts with the stationary phase of the GC column. The separated components then move into the mass spectrometer.

In the mass spectrometer, the molecules are ionized, usually by electron impact (EI), which causes them to break apart in a predictable way. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), acts as a molecular fingerprint.

For this compound, the mass spectrum would be expected to show a molecular ion peak that corresponds to its molecular weight. Key fragmentation patterns would likely include the loss of a water molecule, the loss of the pentenyl side chain, and fragmentation patterns characteristic of a monochlorinated benzene ring, including the isotopic signature of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). nist.gov This technique is very useful for confirming the identity and assessing the purity of the compound. nist.gov

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| (R)-1-(3-Chlorophenyl)pent-4-en-1-ol |

| (S)-1-(3-Chlorophenyl)pent-4-en-1-ol |

| Isopropanol |

Flash Column Chromatography for Purification

Flash column chromatography is a fundamental and widely employed technique for the purification of synthetic compounds, including this compound and its derivatives. mit.edu This method of liquid-solid chromatography utilizes a solid stationary phase and a liquid mobile phase, with compressed air used to accelerate the flow of the eluent through the column. mit.edubiotage.com This rapid form of preparative column chromatography allows for efficient separation of the target compound from unreacted starting materials, catalysts, and byproducts formed during the synthesis. biotage.comrochester.edu

The separation is based on the principle of differential adsorption and desorption of the components in a mixture. biotage.com The crude mixture is loaded onto the top of a column packed with an adsorbent material (the stationary phase). biotage.com A solvent or a mixture of solvents (the mobile phase or eluent) is then passed through the column. biotage.com Compounds in the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase, leading to their separation. biotage.com

Stationary Phase

For the purification of moderately polar organic compounds like homoallylic alcohols, the most common stationary phase is silica gel (SiO₂). wfu.eduopenochem.org Unmodified silica gel, with its surface silanol (B1196071) (-OH) groups, is a polar adsorbent and is standard for normal-phase chromatography. openochem.orghawachhplccolumn.com Research indicates that for the purification of various homoallylic alcohols, SiliFlash® P60 silica gel (40-63 µm particle size) is frequently used. rsc.org The choice of stationary phase is crucial and depends on the chemical properties of the target molecule; for instance, while silica is suitable for neutral and acidic compounds, other options like alumina (B75360) or amine-bonded silica may be used for basic compounds. wfu.eduopenochem.org

The process typically involves packing a glass column with a slurry of the silica gel in a non-polar solvent. openochem.org A layer of sand is often added at the bottom to provide a flat base and at the top to prevent disturbance of the silica bed when adding the eluent. rochester.eduepfl.ch

Mobile Phase (Eluent)

The selection of an appropriate mobile phase is critical for achieving good separation and is typically determined by preliminary analysis using thin-layer chromatography (TLC). mit.eduacs.org The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.2 to 0.3, which generally predicts successful separation on a flash column. mit.edurochester.edu

For normal-phase chromatography of homoallylic and allylic alcohols, the mobile phase usually consists of a mixture of a non-polar solvent and a more polar solvent. rochester.edu Common solvent systems include:

Hexanes/Ethyl Acetate (B1210297) rsc.orgrochester.edu

Hexanes/Diethyl Ether rsc.org

Dichloromethane/Methanol rochester.edu

The polarity of the eluent is often increased gradually during the purification process (gradient elution) to effectively elute compounds with varying polarities. mit.edu For the purification of derivatives of 1-arylbut-3-en-1-ol, a class of compounds structurally related to this compound, specific eluent mixtures of hexanes and diethyl ether (Et₂O) have been successfully utilized. rsc.org

Research Findings and Purification Data

In documented purifications of various substituted homoallylic alcohols synthesized via nickel-catalyzed arylative substitution, flash column chromatography on silica gel was the standard method for isolation. rsc.org The crude reaction mixtures were purified using solvent systems composed of hexanes and diethyl ether. rsc.org The following table summarizes the purification results for several analogous compounds, demonstrating the effectiveness of this technique.

| Compound Name | Eluent System (Hexanes:Et₂O) | Yield (%) | Reference |

|---|---|---|---|

| (E)-1-(3-methoxyphenyl)but-3-en-1-ol derivative | 30:1 | 86 | rsc.org |

| 1-(o-tolyl)but-3-en-1-ol derivative | 30:1 | 80 | rsc.org |

| Generic Homoallylic Alcohol Derivative (3la) | 30:1 | 95 | rsc.org |

| Generic Homoallylic Alcohol Derivative (3ga) | 30:1 | 88 | rsc.org |

Computational Chemistry and Theoretical Investigations of 1 3 Chlorophenyl Pent 4 En 1 Ol

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It would be the method of choice for a detailed investigation of 1-(3-chlorophenyl)pent-4-en-1-ol.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. For a flexible molecule like this compound, which has several rotatable bonds, a thorough conformational analysis is necessary. This would involve performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of the dihedral angles of key bonds. This process identifies all possible low-energy conformers (different spatial arrangements of the atoms).

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle 1 (°C) | Dihedral Angle 2 (°C) | Relative Energy (kcal/mol) |

| 1 | X | Y | 0.00 |

| 2 | X' | Y' | 1.25 |

| 3 | X'' | Y'' | 2.50 |

Once the optimized geometries are obtained, their electronic structures can be investigated. A key aspect of this is the analysis of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the chemical reactivity and kinetic stability of a molecule. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. The spatial distribution of these orbitals would also be visualized to identify the regions of the molecule involved in electron donation and acceptance.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

To further characterize the molecule and to confirm that the optimized geometries correspond to true energy minima, vibrational frequency calculations would be performed. These calculations predict the frequencies of the fundamental vibrational modes of the molecule. The results can be used to simulate the infrared (IR) and Raman spectra of this compound.

Comparing the predicted spectra with experimentally obtained spectra is a powerful way to validate the computational model. Each calculated frequency corresponds to a specific type of molecular motion, such as C-H stretching, C=C bending, or O-H wagging.

Table 3: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |

| O-H Stretch | Alcohol | 3650 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3100-3000 |

| C=C Stretch | Alkene | 1645 |

| C-Cl Stretch | Chlorophenyl | 750 |

Quantum Chemical Descriptors and Reactivity Prediction

Beyond the HOMO-LUMO analysis, a deeper understanding of the reactivity of this compound can be gained by calculating various quantum chemical descriptors.

Fukui functions are used to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. By analyzing the change in electron density when an electron is added or removed, one can identify the atoms or regions that are most susceptible to attack.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of intermolecular interactions. The map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. For this compound, the MEP map would likely show a negative potential around the oxygen atom of the hydroxyl group and the pi-system of the phenyl ring and the double bond, while the hydrogen atom of the hydroxyl group would exhibit a positive potential.

Molecular Dynamics Simulations for Conformational Landscape and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations can map the conformational landscape of flexible molecules like this compound and analyze their interactions with their environment, such as a solvent. nih.gov

The conformational flexibility of this compound arises from the rotation around several single bonds:

C(Aryl)–C(ol): Rotation around the bond connecting the phenyl ring to the alcohol carbon.

C(ol)–O: Rotation of the hydroxyl hydrogen.

An MD simulation would be initiated by placing the molecule in a simulation box, often filled with a solvent like water, to mimic solution-phase behavior. Over the course of the simulation (typically nanoseconds to microseconds), the trajectories of all atoms are tracked. Analysis of these trajectories reveals the most stable conformations (low-energy states) and the energy barriers between them.

Key findings from a hypothetical MD simulation would include:

Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the hydroxyl group and the π-electrons of the phenyl ring or the pentenyl double bond could be assessed.

Solvent Interactions: The simulation would detail how solvent molecules arrange around the solute. The hydroxyl group would form strong hydrogen bonds with water, while the chlorophenyl ring and the hydrocarbon chain would be surrounded by a more ordered "hydrophobic" shell of water molecules.

Table 2: Hypothetical Key Dihedral Angles and Conformational States from MD Simulation

| Dihedral Angle | Description | Predicted Stable Conformations (degrees) | Significance |

| C(Aryl)-C(Aryl)-C1-O | Phenyl-Carbinol Orientation | ~60°, ~180°, ~300° (gauche, anti) | Determines the steric accessibility of the reactive alcohol center. |

| C(Aryl)-C1-O-H | Hydroxyl Group Rotation | ~60°, ~180° (gauche, anti) | Influences hydrogen bonding capability (inter- and intramolecular). |

| C1-C2-C3-C4 | Pentenyl Chain Conformation | ~180° (anti) | An extended chain conformation is likely favored to minimize steric clash. |

Note: This data is illustrative, representing plausible energy minima for the molecule's key rotational degrees of freedom.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on chemical reactivity or synthetic efficiency)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific activity. wikipedia.orgmdpi.com In the context of chemical reactivity or synthetic efficiency, a QSAR model could be developed to predict the yield of a reaction that produces substituted aryl-penten-ols, based on the physicochemical properties and molecular descriptors of the starting materials. nih.gov

To build a QSAR model for the synthesis of this compound and its analogs, one would need a dataset of similar reactions with known yields. The process involves:

Data Collection: Assembling a series of related compounds with measured synthetic yields under identical reaction conditions.

Descriptor Calculation: For each compound, a wide range of molecular descriptors would be calculated. These can include electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), and topological descriptors.

Model Development: Using statistical methods like multiple linear regression, a mathematical model is created that finds the best correlation between the descriptors (independent variables) and the synthetic yield (dependent variable). nih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. nih.gov

A hypothetical QSAR model for predicting the efficiency of a synthetic reaction (e.g., Grignard addition to an aldehyde) to produce compounds like this compound might take the following form:

Synthetic Yield (%) = c₀ + c₁(LogP) - c₂(LUMO) + c₃(TPSA) - c₄(Molecular Volume)

Where:

LogP (octanol-water partition coefficient) represents hydrophobicity.

LUMO (Lowest Unoccupied Molecular Orbital energy) relates to electrophilicity and reactivity towards nucleophiles.

TPSA (Topological Polar Surface Area) quantifies the polar regions of the molecule.

Molecular Volume is a measure of steric bulk.

c₀ - c₄ are coefficients determined from the regression analysis.

This model could then be used to predict the synthetic efficiency for new, yet-unsynthesized analogs, guiding experimental efforts toward more promising candidates.

Table 3: Illustrative Descriptors for a Hypothetical QSAR Study on Synthetic Efficiency

| Compound | Substituent (X) | Synthetic Yield (%) | LogP | LUMO (eV) | TPSA (Ų) |

| 1 | H | 85 | 3.5 | -0.95 | 20.2 |

| 2 | 3-Cl (Target) | 78 | 4.1 | -1.15 | 20.2 |

| 3 | 4-Cl | 75 | 4.1 | -1.12 | 20.2 |

| 4 | 4-F | 82 | 3.6 | -1.05 | 20.2 |

| 5 | 4-CH₃ | 88 | 3.9 | -0.90 | 20.2 |

Note: This data is for illustrative purposes only to demonstrate the principle of a QSAR study.

Stereochemical Considerations in the Synthesis and Reactions of 1 3 Chlorophenyl Pent 4 En 1 Ol

Chirality at the Carbinol Carbon (C1)

The carbon atom at the C1 position of 1-(3-chlorophenyl)pent-4-en-1-ol, which is bonded to the hydroxyl group (the carbinol carbon), is a stereocenter. This is because it is attached to four different substituent groups: a hydrogen atom, a hydroxyl group, a 3-chlorophenyl group, and a pent-4-enyl group. Consequently, the molecule is chiral and can exist as a pair of enantiomers, designated as (R)-1-(3-chlorophenyl)pent-4-en-1-ol and (S)-1-(3-chlorophenyl)pent-4-en-1-ol.

The specific three-dimensional arrangement, or configuration, of these groups around the chiral center determines the enantiomer. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the (R) or (S) designation. For this compound, the priority of the substituents on the C1 carbon is as follows:

-OH (highest priority)

-C₆H₄Cl

-CH₂CH₂CH=CH₂

-H (lowest priority)

The existence of these enantiomers has been confirmed, with specific entries in chemical databases such as PubChem for the (1R)-enantiomer. rsc.org The distinct spatial arrangement of the enantiomers means they can interact differently with other chiral molecules, which is of particular importance in biological systems and in the development of stereoselective chemical reactions.

| Enantiomer | IUPAC Name | PubChem CID |

| (R)-enantiomer | (1R)-1-(3-chlorophenyl)pent-4-en-1-ol | 101169451 |

| (S)-enantiomer | (1S)-1-(3-chlorophenyl)pent-4-en-1-ol | Not available |

Note: While the (R)-enantiomer is specifically indexed, the existence of the (S)-enantiomer is implied by the established chirality of the molecule.

Diastereoselective and Enantioselective Synthetic Routes

The synthesis of a single enantiomer of this compound requires stereoselective methods that can control the formation of the chiral center at C1. The primary precursor for this alcohol is the corresponding ketone, 1-(3-chlorophenyl)pent-4-en-1-one (B2540131). Asymmetric synthesis aims to convert this prochiral ketone into a single enantiomer of the alcohol with high enantiomeric excess (ee).

Asymmetric reduction of the carbonyl group in 1-(3-chlorophenyl)pent-4-en-1-one is a direct and effective strategy for obtaining enantiomerically enriched this compound. This can be achieved using chiral reducing agents or by employing a stoichiometric amount of a chiral auxiliary.

Another strategy involves the use of chiral diols in conjunction with reducing agents like sodium borohydride (B1222165) (NaBH₄). The chiral diol can form a chiral complex with the reducing agent or the ketone, leading to a diastereomeric transition state that favors the formation of one enantiomer over the other. Research on the asymmetric reduction of acetophenone (B1666503) and other aromatic ketones has shown that the choice of the chiral diol and additives can significantly influence the enantiomeric excess of the resulting alcohol. nih.gov

The use of catalytic amounts of a chiral substance to induce stereoselectivity is a highly desirable approach in asymmetric synthesis due to its efficiency and atom economy. Chiral catalysts can be metal-based or purely organic (organocatalysts).

Metal-Based Catalysts: Transition metal complexes with chiral ligands are widely used for the asymmetric hydrogenation or transfer hydrogenation of ketones. For instance, ruthenium, rhodium, or iridium complexes with chiral phosphine (B1218219) ligands have proven to be highly effective for the enantioselective reduction of a broad range of ketones. The synthesis of chiral 1,3-diols has been achieved through the asymmetric reduction of the corresponding keto alcohols using chiral oxazaborolidine reagents, highlighting the potential of such catalytic systems. nih.gov

Organocatalysts: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. Chiral amines, amino acids (like proline and its derivatives), and phosphoric acids can catalyze the enantioselective reduction of ketones. For example, the Corey-Bakshi-Shibata (CBS) reduction, which employs a proline-derived oxazaborolidine catalyst, is a highly effective method for the enantioselective reduction of ketones. A study on the synthesis of chiral 1,3-diols utilized a new proline-derived organocatalyst in combination with Cu(OTf)₂ to achieve high enantiomeric excess in an asymmetric aldol (B89426) reaction, which could be followed by a stereoselective reduction to the diol. nih.gov

| Method | Type | Chiral Source | Potential Outcome for this compound |

| Midland Reduction | Stoichiometric | Alpine-Borane® | Enantioselective reduction of the precursor ketone. |

| Chiral Diol-Mediated Reduction | Stoichiometric | Chiral 1,2- or 1,3-diols | Formation of a chiral complex leading to enantiomeric excess. nih.gov |

| Asymmetric Hydrogenation | Catalytic | Chiral Metal-Ligand Complex (e.g., Ru-BINAP) | High enantioselectivity in the reduction of the precursor ketone. |

| CBS Reduction | Catalytic | Proline-derived oxazaborolidine | Highly enantioselective synthesis of one enantiomer. |

| Organocatalyzed Aldol/Reduction | Catalytic | Proline derivative | Stepwise synthesis leading to a specific stereoisomer. nih.gov |

Resolution of Enantiomers (if applicable)

While asymmetric synthesis aims to produce a single enantiomer directly, another common approach is to synthesize the racemic mixture of this compound and then separate the enantiomers. This process is known as chiral resolution.

Although specific protocols for the resolution of this compound are not documented in readily available literature, several general methods could be applied.

Classical Resolution: This method involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques such as crystallization or chromatography. After separation, the resolving agent is removed to yield the pure enantiomers. For an alcohol like this compound, chiral carboxylic acids or their derivatives could be used as resolving agents to form diastereomeric esters.

Chromatographic Resolution: Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus separation. Polysaccharide-based CSPs are commonly used for the resolution of a wide variety of chiral compounds. nih.gov The development of a successful HPLC method would require screening different CSPs and mobile phase compositions.

Enzymatic Resolution: Enzymes are highly stereoselective catalysts and can be used for the kinetic resolution of racemic mixtures. For example, a lipase (B570770) could be used to selectively acylate one enantiomer of this compound, leaving the other enantiomer unreacted. The acylated and unacylated enantiomers can then be separated. This method often provides high enantiomeric excess for the recovered unreacted enantiomer and the product.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Environmentally Benign Synthetic Protocols

The chemical industry's growing emphasis on green chemistry is driving the development of synthetic protocols that minimize environmental impact. Traditional synthesis methods often rely on stoichiometric reagents and harsh conditions, leading to significant waste. kobe-u.ac.jp Future research on 1-(3-Chlorophenyl)pent-4-en-1-ol will likely focus on developing environmentally benign alternatives.

Key areas of development include:

Atom-Economical Reactions: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as transition-metal-catalyzed isomerizations. chemistryviews.org

Green Solvents and Reagents: Replacing hazardous solvents and reagents with safer, renewable, or recyclable alternatives.

Catalytic Hydrogen Transfer: Utilizing systems like Palladium on carbon (Pd/C) with ethylene (B1197577) for the oxidation of secondary alcohols, which produces only ethane (B1197151) gas as a by-product, offering a clean and efficient transformation method. kobe-u.ac.jp

Biocatalysis: Employing enzymes, such as lipases, in combination with chemo-catalysts (e.g., oxo-vanadium compounds) to achieve dynamic kinetic resolution of racemic alcohols, yielding optically active esters in an environmentally friendly manner. nih.gov

| Aspect | Conventional Methods | Emerging Sustainable Protocols |

|---|---|---|

| Reagents | Stoichiometric amounts of toxic oxidants (e.g., chromic acid) kobe-u.ac.jp | Catalytic systems (e.g., Pd/C, enzymes) kobe-u.ac.jpnih.gov |

| By-products | Significant toxic waste | Benign molecules (e.g., ethane) or recyclable catalysts kobe-u.ac.jp |

| Conditions | Often harsh reaction conditions | Mild conditions, often at room or slightly elevated temperatures organic-chemistry.org |

| Efficiency | Can have lower atom economy | High atom economy and selectivity chemistryviews.org |

Exploration of New Catalytic Systems for Specific Transformations

Catalysis is central to modern organic chemistry, and the discovery of new catalytic systems is crucial for unlocking novel reactivity for compounds like this compound. Research is focused on developing catalysts that offer higher activity, selectivity, and stability for specific chemical transformations. nih.gov

Future catalytic research could involve:

Enantioselective Catalysis: The development of chiral catalysts, such as chiral phosphoric acids or aminophenol-boryl catalysts, to control the stereochemistry during the synthesis of homoallylic alcohols, which is critical for pharmaceutical applications. organic-chemistry.orgnih.gov

Earth-Abundant Metal Catalysts: Moving away from precious metal catalysts (e.g., palladium, rhodium) towards more abundant and less expensive metals like nickel and cobalt. chemistryviews.orgorganic-chemistry.org For instance, nickel complexes have been successfully used for the allylboration of aldehydes and the isomerization of homoallylic alcohols. chemistryviews.orgorganic-chemistry.org

| Catalyst System | Transformation | Key Advantages | Reference |

|---|---|---|---|

| Nickel(0) Complexes (e.g., Ni(COD)₂) | Isomerization of homoallylic alcohols to ketones | Uses earth-abundant metal, ligandless conditions | chemistryviews.org |

| Chiral Phosphoric Acids | Enantioselective addition of boronates to aldehydes | High enantiomeric excess and broad substrate scope | organic-chemistry.org |

| Cobalt-based Catalysts | Stereoselective addition of allyl groups to aldehydes | High site-, diastereo-, and enantioselectivity | organic-chemistry.org |

| Molybdenum-based Complexes | Synthesis of Z-homoallylic alcohols via cross-metathesis | High stereoretention and efficiency | nih.gov |

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, where reactions are performed in continuous-flow reactors, offers significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and easier scalability. syrris.comresearchgate.net The integration of flow chemistry with automated systems represents a paradigm shift in chemical synthesis.

For this compound and its derivatives, this integration could lead to:

Rapid Reaction Optimization: Automated flow systems can rapidly screen a wide range of reaction parameters (temperature, pressure, catalyst loading) to quickly identify optimal conditions. soci.org

On-Demand Synthesis: The ability to produce specific quantities of a target molecule as needed, reducing the need for storage and minimizing waste.

Automated Library Synthesis: The generation of large libraries of derivatives for high-throughput screening in drug discovery and materials science. syrris.com Recent advancements have demonstrated the synthesis of homoallylic alcohols in flow mode, highlighting the potential of this technology. rsc.org

Enhanced Safety: The small reaction volumes in flow reactors allow for the safe handling of hazardous reagents and intermediates, and the precise control over reaction conditions prevents thermal runaways. researchgate.netrsc.org

Computational Design of Novel Derivatives with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern chemical research. Methods like Density Functional Theory (DFT) allow for the prediction of molecular properties and reactivity, guiding experimental work and accelerating the discovery process. researchgate.netresearchgate.net

Future computational studies on this compound could focus on:

Virtual Screening: Creating large virtual libraries of derivatives and using molecular docking and molecular dynamics simulations to screen for candidates with desired properties, such as binding affinity to a biological target. mdpi.com

Reaction Mechanism Elucidation: Investigating the transition states and reaction pathways of catalytic transformations to understand the origins of selectivity and to design more efficient catalysts.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity or physical properties of novel derivatives before their synthesis.

Interdisciplinary Research at the Interface of Organic Chemistry and Related Fields (e.g., Materials, Catalysis)

The versatility of this compound as a chemical intermediate makes it a valuable candidate for interdisciplinary research. Its functional groups—a secondary alcohol, a terminal alkene, and a chlorinated aromatic ring—allow for a wide range of subsequent transformations.

Potential interdisciplinary applications include:

Materials Science: Incorporation into polymers or functional materials. The terminal alkene can be used for polymerization or surface modification, while the aromatic ring can influence the material's electronic and physical properties.

Medicinal Chemistry: Serving as a scaffold for the synthesis of biologically active molecules. Homoallylic alcohols are key intermediates in the synthesis of many natural products and pharmaceuticals. biosynth.com

Catalysis Research: The compound itself can be used as a model substrate to test the efficacy and selectivity of newly developed catalysts for reactions such as oxidation, isomerization, or cross-coupling. nih.gov This helps in understanding complex catalyst-substrate interactions and advancing the field of catalysis.

Q & A

Q. What are the recommended methods for synthesizing 1-(3-Chlorophenyl)pent-4-en-1-ol in laboratory settings?